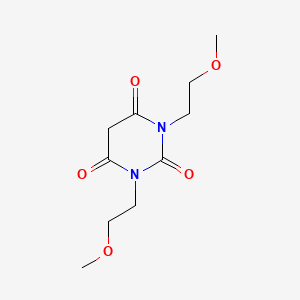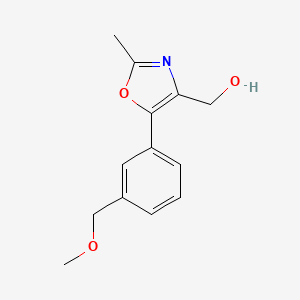
alpha-(Dimethylaminomethyl)-7-methoxy-1-naphthalenemethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-(Dimethylaminomethyl)-7-methoxy-1-naphthalenemethanol is an organic compound that belongs to the class of naphthalenemethanols. This compound is characterized by the presence of a dimethylaminomethyl group and a methoxy group attached to a naphthalene ring. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
The synthesis of alpha-(Dimethylaminomethyl)-7-methoxy-1-naphthalenemethanol typically involves the Mannich reaction, which is a three-component organic reaction. This reaction involves the amino alkylation of an acidic proton next to a carbonyl functional group by formaldehyde and a primary or secondary amine . The reaction conditions often include the use of formaldehyde, dimethylamine, and a suitable solvent under controlled temperature and pH conditions .
Análisis De Reacciones Químicas
Alpha-(Dimethylaminomethyl)-7-methoxy-1-naphthalenemethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into naphthalenemethanol derivatives.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitutions, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Alpha-(Dimethylaminomethyl)-7-methoxy-1-naphthalenemethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of alpha-(Dimethylaminomethyl)-7-methoxy-1-naphthalenemethanol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
Alpha-(Dimethylaminomethyl)-7-methoxy-1-naphthalenemethanol can be compared with other similar compounds, such as:
Benzimidazole derivatives: These compounds also possess a methoxy group and exhibit similar biological activities.
Alpha-amino acids: These compounds share structural similarities and are used in various biological and industrial applications.
The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers.
Propiedades
Fórmula molecular |
C15H19NO2 |
|---|---|
Peso molecular |
245.32 g/mol |
Nombre IUPAC |
2-(dimethylamino)-1-(7-methoxynaphthalen-1-yl)ethanol |
InChI |
InChI=1S/C15H19NO2/c1-16(2)10-15(17)13-6-4-5-11-7-8-12(18-3)9-14(11)13/h4-9,15,17H,10H2,1-3H3 |
Clave InChI |
PGWDQDQQJYYGOD-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC(C1=CC=CC2=C1C=C(C=C2)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1,2,4-Thiadiazole-5-methanol, 3-[4-(trifluoromethyl)phenyl]-](/img/structure/B13942629.png)







